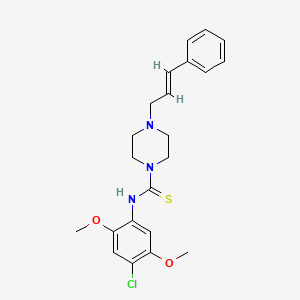![molecular formula C21H25N3O3 B3745635 N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide](/img/structure/B3745635.png)
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide
Vue d'ensemble
Description
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide, also known as AMG 487, is a small molecule antagonist of the chemokine receptor CXCR3. CXCR3 is a G protein-coupled receptor that plays a key role in the trafficking of immune cells to sites of inflammation and tissue damage. Inhibition of CXCR3 signaling has been shown to have therapeutic potential in a variety of inflammatory and autoimmune diseases.
Mécanisme D'action
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 works by binding to and blocking the CXCR3 receptor, which prevents the recruitment of immune cells to sites of inflammation and tissue damage. This leads to a reduction in inflammation and tissue damage in preclinical models of disease.
Biochemical and Physiological Effects:
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 has been shown to have a number of biochemical and physiological effects in preclinical models of disease. These include a reduction in pro-inflammatory cytokine production, a decrease in leukocyte infiltration into inflamed tissues, and a reduction in tissue damage and fibrosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 has several advantages for lab experiments. It is a small molecule that can be easily synthesized and purified, and it has been extensively studied in preclinical models of disease. However, there are also limitations to its use. CXCR3 is expressed on a variety of immune cell types, and the effects of CXCR3 inhibition may differ depending on the specific disease model being studied. In addition, the pharmacokinetics and pharmacodynamics of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 may vary depending on the route of administration and dose used.
Orientations Futures
There are several potential future directions for the study of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487. One area of interest is the development of more potent and selective CXCR3 antagonists that may have improved therapeutic efficacy. Another area of interest is the study of the effects of CXCR3 inhibition in combination with other therapies, such as immunomodulatory agents or checkpoint inhibitors. Finally, the use of N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 as a tool to study the role of CXCR3 signaling in various disease models may provide insights into the underlying mechanisms of disease and potential therapeutic targets.
Applications De Recherche Scientifique
N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 has been extensively studied in preclinical models of inflammatory and autoimmune diseases. In animal models of rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 has been shown to reduce disease severity and improve clinical outcomes. In addition, N-[4-(4-acetyl-1-piperazinyl)phenyl]-2-(4-methylphenoxy)acetamide 487 has been shown to inhibit the growth and metastasis of certain types of cancer cells.
Propriétés
IUPAC Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O3/c1-16-3-9-20(10-4-16)27-15-21(26)22-18-5-7-19(8-6-18)24-13-11-23(12-14-24)17(2)25/h3-10H,11-15H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRURYNSEYAJJTL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[4-(4-acetylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-methyl-4-[2-oxo-2-(1-piperidinyl)ethyl]-2H-1,4-benzoxazin-3(4H)-one](/img/structure/B3745558.png)



![1-[(5-bromopentyl)oxy]naphthalene](/img/structure/B3745580.png)



![ethyl 3-[(4-methylphenyl)sulfonyl]propanoate](/img/structure/B3745616.png)


![1-[(4-methoxyphenyl)sulfonyl]-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B3745649.png)
![8-[4-(3-hydroxyphenyl)-1-piperazinyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745655.png)
![1,3-dimethyl-8-[4-(2-pyridinyl)-1-piperazinyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B3745663.png)